N-(3-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a brominated phenyl group at position 3, an ethyl-substituted pyrimidinone core, and a sulfanyl-linked acetamide moiety. This scaffold is notable for its structural complexity, combining a thienopyrimidine heterocycle with sulfur-based linkages and aromatic substituents.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S2/c1-2-26-21(28)20-19(17(12-29-20)14-7-4-3-5-8-14)25-22(26)30-13-18(27)24-16-10-6-9-15(23)11-16/h3-12H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDAJPHXNQAHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the bromophenyl group and the acetamide linkage. Common reagents used in these reactions include brominating agents, thiolating agents, and acylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Amines, thiols; conditionspolar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or activate transcription factors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Brominated Phenyl Groups
N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Key Differences: The bromine atom is at position 4 on the phenyl ring instead of position 3, and the pyrimidinone core features a methyl group instead of ethyl.
- Molecular Formula : C₂₁H₁₆BrN₃O₂S₂ (vs. C₂₁H₁₇BrN₃O₂S₂ for the target compound).
- Molecular Weight : 486.402 g/mol (slightly lighter due to methyl substitution) .
Thieno[3,2-d]pyrimidine Derivatives with Varied Substituents
N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide (IWP2)
- Key Differences: Features a benzothiazole ring instead of bromophenyl and a tetrahydro-pyrimidinone core.
- Structural Relevance : The benzothiazole group may enhance lipophilicity, impacting membrane permeability compared to bromophenyl derivatives.
Acetamide Derivatives with Heterocyclic Moieties
Compounds from (e.g., 8t, 8u, 8v, 8w):
- Key Features: Replace the thienopyrimidine core with 1,3,4-oxadiazole rings and indole substituents.
- Biological Data :
- Comparison: The absence of a thienopyrimidine core in these compounds suggests divergent mechanisms of action, highlighting the importance of the pyrimidinone scaffold in the target compound.
Physicochemical and Pharmacokinetic Comparisons
Key Research Findings and Implications
- Substituent Position Matters : The 3-bromophenyl vs. 4-bromophenyl substitution (as seen in ) could significantly alter electronic effects, impacting interactions with hydrophobic enzyme pockets.
- Core Modifications: Ethyl vs. methyl groups on the pyrimidinone ring (target compound vs. ) may affect metabolic stability, as bulkier substituents often reduce oxidative degradation.
- Biological Targets : Unlike IWP2’s WNT pathway activity or the LOX inhibition of compounds , the target compound’s biological profile remains underexplored, suggesting a gap in current research.
Biological Activity
N-(3-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A bromophenyl group
- A thieno[3,2-d]pyrimidinyl moiety
- An acetamide linkage
Its IUPAC name is N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide, and it has a molecular formula of C22H18BrN3O2S2 with a molecular weight of 500.43 g/mol.
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit certain kinases or activate transcription factors, which can result in changes in gene expression and cellular responses.
Anticancer Activity
Research indicates that compounds similar to N-(3-bromophenyl)-2-{(3-ethyl-4-oxo-7-pheny... have shown promising anticancer properties. For example, studies on thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound I | MDA-MB-231 | 27.6 | |
| Compound II | Non-small cell lung cancer | 43 - 87 |
These findings suggest that the thieno[3,2-d]pyrimidine structure may contribute to the anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Studies have shown that derivatives containing thieno[3,2-d]pyrimidine structures can inhibit inflammatory mediators in vitro. This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, N-(3-bromophenyl)-2-{(3-ethyl-4-oxo... has been investigated for its antioxidant capabilities. Research on related compounds has demonstrated their ability to protect against oxidative stress in biological systems. For instance, thieno[2,3-c]pyrazole compounds were shown to reduce erythrocyte alterations caused by oxidative agents in fish models:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
This indicates that such compounds could serve as effective antioxidants in preventing cellular damage from oxidative stress .
Case Studies and Research Findings
- Study on Anticancer Properties : A study conducted by Yong et al. synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against cancer cell lines. The results indicated that specific substitutions on the thieno ring enhanced anticancer activity significantly .
- Evaluation of Anti-inflammatory Effects : Another research effort focused on evaluating the anti-inflammatory effects of thieno derivatives in an animal model of inflammation. The results showed a marked reduction in inflammatory markers following treatment with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
